A Comprehensive Technical Overview of 2-n-Octylthiophene
A Comprehensive Technical Overview of 2-n-Octylthiophene
This guide provides an in-depth analysis of 2-n-octylthiophene, a key organic compound in the field of materials science and organic electronics. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its fundamental properties, synthesis, and potential applications.
Core Properties of 2-n-Octylthiophene
2-n-Octylthiophene is an alkylated derivative of thiophene, a heterocyclic compound containing a five-membered ring with four carbon atoms and one sulfur atom. The addition of an octyl group to the second position of the thiophene ring significantly influences its physical and chemical properties, enhancing its solubility in organic solvents and its ability to self-assemble, which is crucial for applications in electronic devices.
Below is a summary of the key quantitative data for 2-n-octylthiophene:
| Property | Value |
| Molecular Formula | C₁₂H₂₀S[1][2][3][4] |
| Molecular Weight | 196.36 g/mol [1] |
| CAS Number | 880-36-4 |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 125-129 °C at 10-12 mmHg[4][5][6] |
| Density | 0.921 g/mL at 25 °C |
| Refractive Index | 1.4900-1.4940 at 20 °C |
Experimental Protocols: Synthesis of 2-n-Octylthiophene
The synthesis of 2-n-octylthiophene is a common procedure in organic chemistry laboratories. A widely used method is the Kumada cross-coupling reaction. This section provides a detailed methodology for this synthesis.
Objective: To synthesize 2-n-octylthiophene from 2-bromothiophene and octylmagnesium bromide using a nickel catalyst.
Materials:
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2-bromothiophene
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Magnesium turnings
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1-bromooctane
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[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1 M solution
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
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Grignard Reagent Preparation:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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Dissolve 1-bromooctane in anhydrous diethyl ether and add it to the dropping funnel.
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Slowly add the 1-bromooctane solution to the magnesium turnings to initiate the Grignard reaction. The reaction is exothermic and should be controlled by the rate of addition.
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After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of octylmagnesium bromide.
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Coupling Reaction:
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In a separate Schlenk flask, dissolve 2-bromothiophene and a catalytic amount of NiCl₂(dppp) in anhydrous diethyl ether.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the freshly prepared octylmagnesium bromide solution to the 2-bromothiophene solution under a nitrogen atmosphere.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification:
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Quench the reaction by slowly adding 1 M HCl solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-n-octylthiophene.
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Logical Workflow for Material Characterization
The following diagram illustrates a typical workflow for the characterization of newly synthesized 2-n-octylthiophene, ensuring its purity and structural integrity before its use in further applications.
Caption: Workflow for the synthesis and characterization of 2-n-octylthiophene.
